molecular formula C10H14Cl3O4Sn2 B14626390 1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1) CAS No. 54807-84-0

1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)

Cat. No.: B14626390
CAS No.: 54807-84-0
M. Wt: 542.0 g/mol
InChI Key: QFOGVJRYBQWZSJ-UHFFFAOYSA-M
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Description

1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. The specific structure of this compound includes tetraethenyl groups and a trichloroacetyl group attached to a distannoxanyl core, with water as a component of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) typically involves the reaction of tetraethenyl tin compounds with trichloroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product. The compound is then purified through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: Reduction reactions can convert the trichloroacetyl group to other functional groups.

    Substitution: The tetraethenyl groups can be substituted with other organic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce compounds with different functional groups attached to the tin atoms.

Scientific Research Applications

1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tin atoms can also coordinate with various ligands, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl–water (1/1) is unique due to its tetraethenyl groups, which provide distinct reactivity and properties compared to similar compounds with different organic groups. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

54807-84-0

Molecular Formula

C10H14Cl3O4Sn2

Molecular Weight

542.0 g/mol

InChI

InChI=1S/C2HCl3O2.4C2H3.H2O.O.2Sn/c3-2(4,5)1(6)7;4*1-2;;;;/h(H,6,7);4*1H,2H2;1H2;;;/q;;;;;;;;+1/p-1

InChI Key

QFOGVJRYBQWZSJ-UHFFFAOYSA-M

Canonical SMILES

C=C[Sn](C=C)O[Sn](C=C)(C=C)OC(=O)C(Cl)(Cl)Cl.O

Origin of Product

United States

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